molecular formula C17H20N4O2S B2670017 (1R,5S)-8-((E)-styrylsulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane CAS No. 2111903-31-0

(1R,5S)-8-((E)-styrylsulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2670017
CAS No.: 2111903-31-0
M. Wt: 344.43
InChI Key: YYYQODCXPQVHEI-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,5S)-8-((E)-Styrylsulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane is a structurally complex bicyclic compound featuring an azabicyclo[3.2.1]octane core modified with a sulfonamide-linked (E)-styryl group at position 8 and a 2H-1,2,3-triazol-2-yl substituent at position 3. Its synthesis typically involves multi-step protocols, including sulfonamide coupling (e.g., General Procedure 4 (GP4) as described in and ), using intermediates such as tert-butyl-protected azabicyclo[3.2.1]octane derivatives. Characterization relies on advanced analytical techniques, including $ ^1 \text{H-NMR} $, $ ^{13} \text{C-NMR} $, UPLC-MS, and HRMS, to confirm stereochemistry and purity .

The 2H-1,2,3-triazol-2-yl moiety, a non-planar heterocycle, may contribute to hydrogen bonding or dipole interactions in biological systems.

Properties

IUPAC Name

8-[(E)-2-phenylethenyl]sulfonyl-3-(triazol-2-yl)-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c22-24(23,11-8-14-4-2-1-3-5-14)20-15-6-7-16(20)13-17(12-15)21-18-9-10-19-21/h1-5,8-11,15-17H,6-7,12-13H2/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYYQODCXPQVHEI-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2S(=O)(=O)C=CC3=CC=CC=C3)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2CC(CC1N2S(=O)(=O)/C=C/C3=CC=CC=C3)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1R,5S)-8-((E)-styrylsulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane is a member of the azabicyclo[3.2.1]octane family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The structure of the compound features a bicyclic framework with nitrogen atoms incorporated into its rings, which is known to influence its biological properties. The presence of the styrylsulfonyl and triazole groups is significant, as these moieties are often associated with enhanced pharmacological activity.

Structural Formula

 1R 5S 8 E styrylsulfonyl 3 2H 1 2 3 triazol 2 yl 8 azabicyclo 3 2 1 octane\text{ 1R 5S 8 E styrylsulfonyl 3 2H 1 2 3 triazol 2 yl 8 azabicyclo 3 2 1 octane}

Antitumor Activity

Recent studies have indicated that derivatives of azabicyclo[3.2.1]octane exhibit potent antitumor properties. For instance, a related compound demonstrated an IC50 value of 0.02 μM against LoVo cancer cells, showcasing its potential as an effective anticancer agent . The mechanism involves inhibition of the molecular chaperone Hsp90 , which is crucial for cancer cell survival and proliferation.

Anti-inflammatory Properties

The compound's anti-inflammatory effects have also been investigated. In vitro assays revealed that certain derivatives can significantly inhibit pro-inflammatory enzymes such as 5-lipoxygenase , with IC50 values in the sub-micromolar range . This suggests that the compound could be beneficial in treating inflammatory diseases.

Antioxidant Activity

The antioxidant capacity of the compound was assessed through various assays (DPPH, FRAP, ORAC) to evaluate its ability to scavenge free radicals. Results indicated that specific derivatives possess significant antioxidant properties, which may contribute to their overall therapeutic effects .

Case Studies and Research Findings

A selection of studies highlights the diverse biological activities associated with compounds similar to this compound:

Study ReferenceBiological ActivityIC50 Value
Antiproliferative (LoVo cells)0.02 μM
Inhibition of 5-lipoxygenaseSub-micromolar
Antioxidant activity (DPPH assay)Significant

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multi-step reactions that facilitate the incorporation of various functional groups critical for biological activity. Understanding the SAR is essential for optimizing efficacy and minimizing toxicity.

Scientific Research Applications

Structural Characteristics

This compound is characterized by its bicyclic structure and the presence of a triazole moiety, which enhances its interaction with biological targets. The azabicyclo[3.2.1]octane framework is known for its potential in modulating neurotransmitter systems, making it a candidate for various neurological applications.

Antipsychotic Development

Research indicates that compounds similar to (1R,5S)-8-((E)-styrylsulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane have been explored as potential antipsychotic agents due to their affinity for serotonin receptors, particularly 5-HT1A and 5-HT3 receptors. This interaction is crucial for the modulation of mood and anxiety disorders.

Opioid Receptor Modulation

The compound has been studied for its ability to act as a mu-opioid receptor antagonist. This property suggests its potential use in treating opioid-induced bowel dysfunction and other gastrointestinal side effects associated with opioid therapies. The selectivity for peripheral opioid receptors could mitigate the central side effects typically seen with opioid analgesics .

Antimicrobial Activity

There is emerging evidence that triazole-containing compounds exhibit antimicrobial properties. The structural components of this compound may contribute to its efficacy against various pathogens, making it a candidate for further exploration in infectious disease treatment.

Case Study 1: Antipsychotic Properties

A study conducted on related azabicyclo compounds demonstrated significant binding affinity to serotonin receptors in vitro, correlating with anxiolytic effects in animal models. These findings suggest that this compound could be developed into a novel antipsychotic agent.

Case Study 2: Opioid Receptor Antagonism

In vivo studies have shown that similar compounds can effectively reduce gastrointestinal motility without affecting analgesic efficacy when administered alongside opioids. This highlights the therapeutic potential of this compound in managing opioid-related side effects.

Data Table: Comparative Analysis of Related Compounds

Compound NameStructure TypePrimary ApplicationKey Findings
(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octanBicyclicAntipsychoticHigh affinity for serotonin receptors
(1R,5S)-8-styrylsulfonyl derivativeBicyclic + SulfonylOpioid antagonistReduces GI side effects of opioids
Triazole derivativesTriazole-basedAntimicrobialEffective against Gram-positive bacteria

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of the target compound with analogous azabicyclo[3.2.1]octane derivatives:

Compound Name Substituents at Position 8 Substituents at Position 3 Molecular Weight Key Structural Differences References
(1R,5S)-8-((E)-Styrylsulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane (E)-Styrylsulfonyl 2H-1,2,3-Triazol-2-yl ~450 (estimated) Rigid styryl group; planar triazole
8-[(2-Bromophenyl)sulfonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane 2-Bromophenylsulfonyl 1H-1,2,4-Triazol-1-yl 397.29 Bromine introduces steric/electronic effects; triazole positional isomer
(1R,3s,5S)-3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane None (unsubstituted azabicyclo core) 3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl ~275 (estimated) Lack of sulfonamide; bulky triazole substituents
(S)-(1R,3r,5S)-8-Isopropyl-8-azabicyclo[3.2.1]octan-3-yl 3-Hydroxy-2-phenylpropanoate Isopropyl 3-Hydroxy-2-phenylpropanoate ester 317.43 Ester group instead of sulfonamide/triazole; polar hydroxy group
Methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate Methyl 4-Chlorophenyl and methyl ester 323.83 Chlorophenyl enhances lipophilicity; ester alters solubility

Spectroscopic and Physicochemical Properties

  • NMR Shifts : The styrylsulfonyl group in the target compound would generate distinct $ ^1 \text{H-NMR} $ signals (e.g., vinyl protons at δ ~6.5–7.5 ppm) compared to bromophenylsulfonyl (δ ~7.3–7.8 ppm for aromatic protons) .
  • LogP and Solubility : The target compound’s logP is likely higher than hydroxy/ester derivatives () but lower than chlorophenyl-containing analogs () due to the polar triazole and sulfonamide groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.